molecular formula F5H2NS B103091 Pentafluorosulfanylamine CAS No. 15192-28-6

Pentafluorosulfanylamine

Cat. No. B103091
CAS RN: 15192-28-6
M. Wt: 143.08 g/mol
InChI Key: RESCIWUZWYWXFH-UHFFFAOYSA-N
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Description

Pentafluorosulfanylamine (PFSA) is a novel and unique molecule that has gained significant attention in the scientific community due to its potential applications in various fields. PFSA is a fluorinated amine that contains a pentafluorosulfanyl group (-SF5) attached to a nitrogen atom. This molecule has a high electronegativity and is highly stable, making it an attractive candidate for various applications.

Mechanism Of Action

The mechanism of action of Pentafluorosulfanylamine is not fully understood, but it is believed to involve the interaction of the pentafluorosulfanyl group with biological targets. Pentafluorosulfanylamine has been shown to have a high binding affinity for certain enzymes and receptors, which may be responsible for its antimicrobial and antifungal properties.

Biochemical And Physiological Effects

Pentafluorosulfanylamine has been shown to have low toxicity and minimal side effects in animal studies. It has been shown to be rapidly metabolized and excreted from the body, indicating that it is not likely to accumulate in tissues or cause long-term toxicity.

Advantages And Limitations For Lab Experiments

Pentafluorosulfanylamine has several advantages for use in lab experiments, including its high stability, low toxicity, and unique properties. However, its high reactivity and difficulty in synthesis may limit its use in certain applications.

Future Directions

There are several future directions for research on Pentafluorosulfanylamine, including:
1. Further investigation of its mechanism of action and biological targets.
2. Development of new synthesis methods for Pentafluorosulfanylamine that are more efficient and scalable.
3. Exploration of its potential use as a pharmacophore in drug design.
4. Investigation of its use in materials science for the synthesis of polymers and materials with unique properties.
5. Development of new applications for Pentafluorosulfanylamine in agriculture, such as its use as a soil fumigant or pesticide.
In conclusion, Pentafluorosulfanylamine is a unique and promising molecule with potential applications in various fields. Its high stability, low toxicity, and unique properties make it an attractive candidate for further research and development. Future research on Pentafluorosulfanylamine may lead to new discoveries and applications that could have significant impacts in medicine, materials science, and agriculture.

Synthesis Methods

The synthesis of Pentafluorosulfanylamine is a challenging task due to the high reactivity of the pentafluorosulfanyl group. Several methods have been developed for the synthesis of Pentafluorosulfanylamine, including the reaction of sulfur tetrafluoride with ammonia or primary amines, or the reaction of sulfur tetrafluoride with lithium nitride followed by hydrolysis. These methods have proven to be effective in producing Pentafluorosulfanylamine with high yields and purity.

Scientific Research Applications

Pentafluorosulfanylamine has shown potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, Pentafluorosulfanylamine has been studied for its antimicrobial and antifungal properties. It has also been investigated for its potential use as a pharmacophore in drug design. Pentafluorosulfanylamine has been shown to have a high binding affinity for certain enzymes and receptors, making it an attractive candidate for drug development.
In materials science, Pentafluorosulfanylamine has been studied for its use as a fluorinated building block in the synthesis of polymers and materials with unique properties. Pentafluorosulfanylamine-containing polymers have been shown to have improved thermal stability, chemical resistance, and mechanical properties compared to their non-fluorinated counterparts.
In agriculture, Pentafluorosulfanylamine has been studied for its potential use as a soil fumigant and pesticide. Pentafluorosulfanylamine has been shown to have strong biocidal properties against a wide range of pests and pathogens, making it a promising alternative to traditional chemical pesticides.

properties

CAS RN

15192-28-6

Product Name

Pentafluorosulfanylamine

Molecular Formula

F5H2NS

Molecular Weight

143.08 g/mol

InChI

InChI=1S/F5H2NS/c1-7(2,3,4,5)6/h6H2

InChI Key

RESCIWUZWYWXFH-UHFFFAOYSA-N

SMILES

NS(F)(F)(F)(F)F

Canonical SMILES

NS(F)(F)(F)(F)F

Origin of Product

United States

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